![molecular formula C23H12ClN B14231202 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-52-7](/img/structure/B14231202.png)
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H12ClN. It is characterized by the presence of a chlorophenyl group, ethynyl linkages, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This step involves the coupling of 4-chloroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine.
Subsequent Coupling: The product from the first step is then subjected to another Sonogashira coupling with 2-iodobenzonitrile under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted products depending on the specific reaction conditions and reagents used.
科学研究应用
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl groups and the chlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-({2-[(4-Bromophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Fluorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and binding characteristics compared to its analogs with different substituents on the phenyl ring.
属性
CAS 编号 |
823227-52-7 |
|---|---|
分子式 |
C23H12ClN |
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12ClN/c24-23-15-10-18(11-16-23)9-12-19-5-1-2-6-20(19)13-14-21-7-3-4-8-22(21)17-25/h1-8,10-11,15-16H |
InChI 键 |
QORCVAHJEGKPHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)C#CC3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



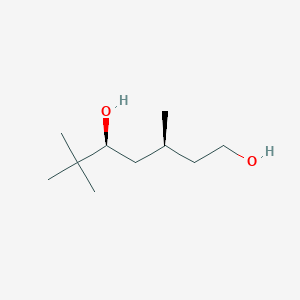
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
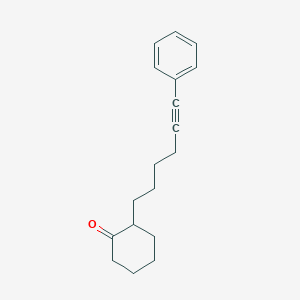
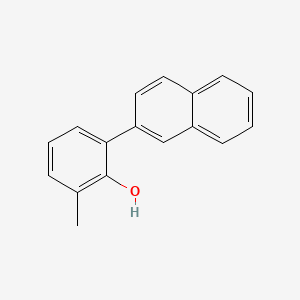
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
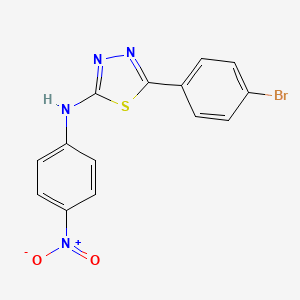
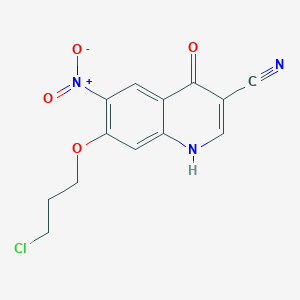
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

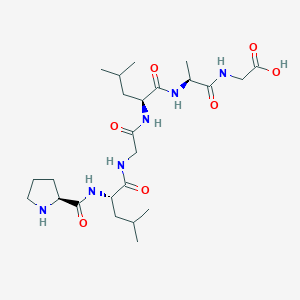
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
